Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate
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Overview
Description
Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is a chemical compound with the molecular formula C9H11NO5SThis compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is used in several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: A closely related compound with similar chemical properties.
Methyl 5-(aminosulfonyl)-2-methoxybenzoate: Another similar compound used in pharmaceutical research.
Uniqueness
Methyl 2-methoxy-5-sulfamoylbenzene-1-carboximidate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific research fields .
Properties
CAS No. |
54711-81-8 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
methyl 2-methoxy-5-sulfamoylbenzenecarboximidate |
InChI |
InChI=1S/C9H12N2O4S/c1-14-8-4-3-6(16(11,12)13)5-7(8)9(10)15-2/h3-5,10H,1-2H3,(H2,11,12,13) |
InChI Key |
CJFRITBOXVNJPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=N)OC |
Origin of Product |
United States |
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